N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-16-7-9-17(10-8-16)11-14-28(25,26)23-15-20(24)22-12-4-13-27-19-6-3-2-5-18(19)21/h2-3,5-11,14,23H,4,12-13,15H2,1H3,(H,22,24)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSSBNDJOUUCQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, also known by its CAS number 1211861-06-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18FNO3S
- Molecular Weight : 335.4 g/mol
- CAS Number : 1211861-06-1
The compound features a complex structure that includes a fluorophenoxy group, a sulfonamide moiety, and an ethenyl group, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action that may include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator at specific receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties. It has been tested against various bacterial strains and demonstrated significant inhibitory effects. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that the compound exhibits selective cytotoxic effects. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings highlight the compound's potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound could be a promising candidate for developing new antibiotics.
Case Study 2: Anticancer Activity
In another study published in Cancer Research, the compound was tested for its effects on tumor growth in xenograft models. Results demonstrated that treatment with the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Sulfonamide-Containing Analogs
- Compound 54 () : Contains a sulfamoyl group linked to a cyclopropanecarbonyl indoline and a 4-chloro-3-(trifluoromethyl)phenyl group. Unlike the target compound, its sulfonamide is part of a bulkier, heterocyclic system, which may limit conformational flexibility but enhance target specificity .
- N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide (): Shares a sulfonamide-acetamide core but incorporates a hydroxyphenylpropylamino group. The absence of a fluorinated aromatic ring in this compound suggests reduced metabolic stability compared to the target .
- Classical Sulfonamides (e.g., Sulfaethidole, ): Traditional sulfa drugs lack the styryl and fluorophenoxy groups, resulting in narrower antibacterial activity. The target’s extended aromatic system may enable interactions with non-bacterial targets, such as kinases or autophagy regulators .
Fluorinated Aromatic Compounds
- 2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide () : Features a 4-fluorophenyl thioether instead of a sulfonamide. The thioether’s lower electronegativity compared to sulfonamide may reduce hydrogen-bonding capacity, impacting target affinity .
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): A bis-acetamide with a 4-fluorophenyl group. The fluorine’s para position here contrasts with the target’s ortho-substituted fluorophenoxy, which could influence steric interactions in binding pockets .
- N-(4-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide (): Shares a fluorophenyl group but lacks the sulfonamide and styryl components.
Styryl/Vinyl Derivatives
- This feature is absent in non-vinyl sulfonamides like those in and .
Acetamide Derivatives with Varied Substituents
- Tacrine-Coumarin-Acetamide Hybrids (): These combine acetamide with chromenyl and acridinyl moieties for antitumor activity.
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): A peptide-like acetamide with chiral centers and hydroxy groups. The target’s simpler structure may offer better synthetic accessibility but lower selectivity for stereosensitive targets .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfonamide vs.
- Fluorine Position: The ortho-fluorine in the target’s phenoxy group may induce steric hindrance compared to para-fluorinated analogs (), altering binding pocket interactions .
- Styryl Group : The conjugated double bond in the styryl moiety (absent in and compounds) could enhance π-π stacking with aromatic residues in enzymes, a feature critical for kinase inhibitors .
Contradictions : While some sulfonamides show antibacterial activity (), the target’s structural complexity suggests divergent applications, such as autophagy or cancer therapy. This highlights the need for targeted assays to resolve functional ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
